Ramucirumab

Non-Small Cell Lung Cancer EGFR Mutation Antiangiogenic Therapy

Ramucirumab (CAS 947687-13-0) is a fully human IgG1 monoclonal antibody that functions as a selective antagonist of vascular endothelial growth factor receptor 2 (VEGFR2). Unlike small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding domain of multiple kinases, ramucirumab binds specifically to the extracellular domain of VEGFR2, blocking ligand interaction with VEGF-A, VEGF-C, and VEGF-D, thereby inhibiting downstream signaling cascades including PI3K/AKT and RAS/RAF/MEK/ERK.

Molecular Formula C₂₈₅H₄₃₄N₇₄O₈₈S₂
Molecular Weight 6369.07
CAS No. 947687-13-0
Cat. No. B1574800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamucirumab
CAS947687-13-0
Molecular FormulaC₂₈₅H₄₃₄N₇₄O₈₈S₂
Molecular Weight6369.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramucirumab 947687-13-0: Procurement Guide for VEGFR2 Antagonist Monoclonal Antibody with Head-to-Head Comparative Data


Ramucirumab (CAS 947687-13-0) is a fully human IgG1 monoclonal antibody that functions as a selective antagonist of vascular endothelial growth factor receptor 2 (VEGFR2) [1]. Unlike small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding domain of multiple kinases, ramucirumab binds specifically to the extracellular domain of VEGFR2, blocking ligand interaction with VEGF-A, VEGF-C, and VEGF-D, thereby inhibiting downstream signaling cascades including PI3K/AKT and RAS/RAF/MEK/ERK [1]. It is a recombinant protein with an approximate molecular weight of 147 kDa, produced in genetically engineered NS0 cells, and is supplied as a sterile, preservative-free solution at 10 mg/mL for intravenous infusion [2]. The agent is indicated across multiple solid tumor types, including gastric/gastroesophageal junction adenocarcinoma, non-small cell lung cancer (NSCLC), metastatic colorectal cancer, and hepatocellular carcinoma, typically in combination with chemotherapy or as monotherapy in specific biomarker-defined populations [2].

Why Ramucirumab 947687-13-0 Cannot Be Simply Substituted: Evidence-Based Differentiation from Bevacizumab, Aflibercept, and Small-Molecule TKIs


Despite belonging to the same class of anti-angiogenic agents, ramucirumab demonstrates mechanistically distinct target engagement and clinical performance that preclude direct substitution with ligand-targeting antibodies (e.g., bevacizumab) [1], multi-targeted fusion proteins (e.g., aflibercept) [2], or broad-spectrum small-molecule TKIs (e.g., sorafenib, sunitinib, regorafenib) [3]. As a receptor-specific antagonist, ramucirumab offers a narrower target profile than TKIs, which may translate into differential toxicity and resistance patterns [3]. Real-world comparative studies and network meta-analyses reveal that while certain efficacy outcomes may overlap, safety profiles, predictive biomarkers, and post-progression strategies vary substantially across agents [1][2]. Consequently, procurement decisions must be informed by quantitative, comparator-anchored evidence of differentiation rather than class-level assumptions.

Ramucirumab 947687-13-0: Head-to-Head Quantitative Comparative Evidence for Scientific Selection


Ramucirumab vs. Bevacizumab: Comparable PFS but Differential Hypertension Risk in EGFR-Mutated NSCLC

In a real-world observational study of EGFR-mutated metastatic NSCLC patients receiving first-line EGFR-TKI combination therapy, ramucirumab and bevacizumab demonstrated comparable efficacy with no statistically significant difference in median progression-free survival (PFS) [1]. However, a significant difference in the incidence of high-grade hypertension was observed, with ramucirumab-treated patients experiencing a higher rate (p = 0.0351) [1]. This suggests that while anti-angiogenic efficacy is similar, the safety profiles diverge, which may influence selection based on patient cardiovascular comorbidity profiles.

Non-Small Cell Lung Cancer EGFR Mutation Antiangiogenic Therapy Comparative Effectiveness

Ramucirumab vs. Aflibercept in mCRC: Real-World Evidence of Superior OS with Aflibercept

A large real-world data analysis from the TriNetX platform compared aflibercept-based therapy to ramucirumab-based therapy in patients with advanced colorectal cancer [1]. The study found that aflibercept demonstrated superior overall survival (OS) compared to ramucirumab, with a hazard ratio of 0.797 (95% CI: 0.683-0.930) [1]. This represents a clinically meaningful and statistically significant difference in favor of aflibercept in this treatment setting [1].

Metastatic Colorectal Cancer Second-Line Therapy Real-World Evidence Comparative Effectiveness

Ramucirumab vs. Regorafenib vs. Cabozantinib in Second-Line HCC: No Significant Difference in OS or PFS but Safety Variation

A network meta-analysis indirectly compared ramucirumab, regorafenib, and cabozantinib in patients with advanced hepatocellular carcinoma (HCC) who progressed on sorafenib [1]. The analysis found no statistically significant differences in overall survival (OS) or progression-free survival (PFS) among the three agents in the subgroup with elevated AFP (≥400 ng/mL) [1]. However, regorafenib was associated with a statistically lower risk of serious adverse events (SAEs) and death during therapy or within 30 days of discontinuation compared to ramucirumab [1].

Hepatocellular Carcinoma Second-Line Therapy Network Meta-Analysis Comparative Safety

Ramucirumab Monotherapy in Advanced Gastric Cancer: OS Benefit of 1.4 Months vs. Placebo (REGARD Trial)

In the pivotal REGARD trial, ramucirumab monotherapy demonstrated a statistically significant improvement in overall survival (OS) compared to placebo in patients with advanced gastric or gastroesophageal junction adenocarcinoma who had progressed on first-line chemotherapy [1]. Median OS was 5.2 months with ramucirumab versus 3.8 months with placebo, representing a 1.4-month absolute improvement (HR 0.78, 95% CI 0.60-0.998, p = 0.047) [1]. This established the single-agent activity of VEGFR2 blockade in this setting.

Gastric Cancer Monotherapy Phase III Trial Overall Survival

Ramucirumab Plus Paclitaxel in Advanced Gastric Cancer: OS Benefit of 2.2 Months vs. Placebo Plus Paclitaxel (RAINBOW Trial)

In the RAINBOW trial, the addition of ramucirumab to paclitaxel significantly improved overall survival (OS) compared to paclitaxel plus placebo in patients with advanced gastric or GEJ adenocarcinoma who had progressed on first-line chemotherapy [1]. Median OS was 9.6 months in the ramucirumab plus paclitaxel arm versus 7.4 months in the placebo plus paclitaxel arm, a 2.2-month absolute benefit (HR 0.81, 95% CI 0.68-0.96, p = 0.017) [1].

Gastric Cancer Combination Therapy Phase III Trial Overall Survival

Ramucirumab + Erlotinib in EGFR-Mutated NSCLC: PFS Benefit of 7.0 Months vs. Erlotinib Alone (RELAY Trial)

In the RELAY trial, the combination of ramucirumab plus erlotinib significantly prolonged progression-free survival (PFS) compared to erlotinib plus placebo in patients with untreated EGFR-mutated metastatic NSCLC [1]. Median PFS was 19.4 months with ramucirumab plus erlotinib versus 12.4 months with placebo plus erlotinib, a 7.0-month absolute improvement (HR 0.59, 95% CI 0.46-0.76, p<0.0001) [1]. This magnitude of PFS benefit is among the largest reported for an anti-angiogenic added to an EGFR-TKI in this population [1].

Non-Small Cell Lung Cancer EGFR Mutation First-Line Therapy Combination Therapy

Ramucirumab 947687-13-0: Optimal Research and Clinical Application Scenarios Based on Comparative Evidence


Second-Line Treatment of Advanced Gastric/GEJ Adenocarcinoma in Combination with Paclitaxel

Based on the RAINBOW trial data [1], ramucirumab combined with paclitaxel provides a 2.2-month overall survival benefit compared to paclitaxel alone in patients with advanced gastric or GEJ adenocarcinoma who have progressed on first-line fluoropyrimidine- or platinum-containing chemotherapy. This scenario is supported by Level 1 evidence from a phase III randomized trial, establishing ramucirumab-paclitaxel as a standard second-line regimen in this disease setting [1].

First-Line Treatment of EGFR-Mutated Metastatic NSCLC in Combination with Erlotinib

The RELAY trial demonstrated a 7.0-month improvement in median PFS when ramucirumab was added to erlotinib in untreated EGFR-mutated (exon 19 deletion or L858R) metastatic NSCLC patients [2]. This chemotherapy-free combination offers a compelling option for patients seeking to delay cytotoxic therapy while maintaining robust disease control [2].

Second-Line Treatment of Advanced HCC in Patients with AFP ≥400 ng/mL After Sorafenib

Ramucirumab monotherapy is indicated for hepatocellular carcinoma patients with baseline AFP ≥400 ng/mL who have progressed on sorafenib [3]. While network meta-analysis suggests comparable efficacy to regorafenib and cabozantinib in this biomarker-defined population [4], the choice of agent may be influenced by differential safety profiles; regorafenib showed a lower risk of serious adverse events compared to ramucirumab [4].

Second-Line Treatment of Metastatic Colorectal Cancer in Combination with FOLFIRI After Progression on Bevacizumab

The RAISE trial established that ramucirumab plus FOLFIRI improves overall survival compared to FOLFIRI plus placebo in metastatic colorectal cancer patients who progressed on first-line bevacizumab, oxaliplatin, and a fluoropyrimidine [5]. However, real-world comparative data suggest aflibercept may offer superior OS compared to ramucirumab in similar settings [6], highlighting the importance of head-to-head evidence in formulary selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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